Pseudoaspidin
Overview
Description
Pseudoaspidin is a natural compound isolated from the root sprouts of Agrimonia pilosa, a plant known for its medicinal properties. This compound has been identified to possess antioxidant and antiplatelet effects, which may be beneficial for cardiovascular health . This compound has a molecular formula of C25H32O8 and a molecular weight of 460.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudoaspidin can be synthesized through various chemical reactions involving phenolic compounds. One common method involves the reaction of butanoyl chloride with dihydroxy-methoxy-methylphenyl compounds under controlled conditions. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root sprouts of Agrimonia pilosa. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Pseudoaspidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Pseudoaspidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenolic reactions and their mechanisms.
Biology: Investigated for its antioxidant properties and its role in reducing oxidative stress in biological systems.
Medicine: Studied for its potential anti-inflammatory, antiplatelet, and anticancer properties.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Pseudoaspidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress.
Antiplatelet Activity: Inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Pseudoaspidin is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Didemethylthis compound AA: Similar structure but lacks certain functional groups present in this compound.
Albaspidin AA: Another related compound with similar antioxidant properties.
Filixic Acid ABA: Shares structural similarities but differs in its biological activities.
This compound stands out due to its potent antioxidant and antiplatelet effects, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDWVACJRRBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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